N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-6-yl]-N-isopropylacetamide is a novel compound investigated for its potential in treating obesity. [, ] It functions as a Cholecystokinin type 1 receptor (CCK1) agonist. CCK1 receptors play a role in regulating appetite and satiety. [, ]
N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-6-yl]-N-isopropylacetamide acts as a gut-selective CCK1 receptor agonist. [, ] By activating these receptors primarily in the gut, it is believed to enhance satiety signals, potentially leading to reduced food intake and weight loss. [, ]
The primary scientific application of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-6-yl]-N-isopropylacetamide is as a research tool for investigating obesity and the role of gut-selective CCK1 receptor agonists. [, ] Its potential as a therapeutic agent for obesity is under investigation. [, ]
CAS No.: 13477-09-3
CAS No.: 6182-11-2
CAS No.: 13345-25-0
CAS No.: 61570-82-9
CAS No.: 31984-70-0
CAS No.: 42298-28-2